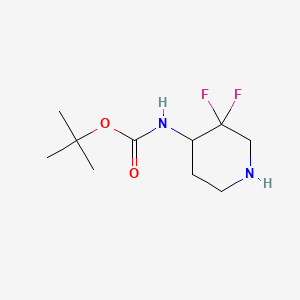

4-(Boc-amino)-3,3-difluoropiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Boc-amino)-3,3-difluoropiperidine is a chemical compound that is often used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds . The Boc (tert-butyl carbamate) group plays a pivotal role in the synthesis of multifunctional targets and is often used to protect amino functions .

Synthesis Analysis

The Boc protection of amines can be achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This process is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .

Molecular Structure Analysis

The 3D structure of Boc-compounds can be determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .

Aplicaciones Científicas De Investigación

1. Green Chemistry and Organic Synthesis

- Summary of the Application : “4-(Boc-amino)-3,3-difluoropiperidine” is used in the BOC protection of amines, a crucial step in the synthesis of various biologically active molecules .

- Methods of Application : This process is carried out in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, and IR spectroscopy .

- Results or Outcomes : This protocol provides an eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

2. Nonlinear Optics

- Summary of the Application : “4-(Boc-amino)-3,3-difluoropiperidine” is studied for its nonlinear optical (NLO) properties .

- Methods of Application : The molecular geometry, spectroscopic, and NLO parameters of “4-(Boc-amino)-3,3-difluoropiperidine” are investigated using the B3LYP, CAM-B3LYP, and B3PW91 levels of density functional theory (DFT) .

- Results or Outcomes : The dipole moment (μ) and first hyperpolarizability (β) values of the title complex indicate that the molecule can be a good candidate as NLO material .

3. Peptide Synthesis

- Summary of the Application : “4-(Boc-amino)-3,3-difluoropiperidine” is used to protect amine in the solid phase synthesis of peptides .

- Methods of Application : This reaction will need reagent imidazole and solvent dimethylformamide, CH2Cl2 .

- Results or Outcomes : The product is “[4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester” produced at ambient temperature .

4. Dual Protection of Amino Functions

- Summary of the Application : “4-(Boc-amino)-3,3-difluoropiperidine” is used for dual protection of amino functions, which is crucial in the synthesis of multifunctional targets .

- Methods of Application : The process involves the conversion of an amino function to a tert-butyl carbamate (Boc-derivative), which is stable under various conditions .

- Results or Outcomes : This method provides a way to protect amines and amides with one or two Boc-groups, facilitating the synthesis of complex molecules .

5. High-Performance Liquid Chromatographic Determination

- Summary of the Application : “4-(Boc-amino)-3,3-difluoropiperidine” is used in the high-performance liquid chromatographic determination of chiral amino acids .

- Methods of Application : The process involves pre-column derivatization with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) at room temperature .

- Results or Outcomes : The system was successfully validated using standard amino acids, and sufficient calibration lines (r2 > 0.9983) and precision (RSD < 5.29%) results were obtained .

6. Boc-Protected Amino Groups

- Summary of the Application : “4-(Boc-amino)-3,3-difluoropiperidine” is used in the formation of Boc-protected amines and amino acids .

- Methods of Application : The process is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

- Results or Outcomes : The Boc group is stable towards most nucleophiles and bases .

7. Catalyst and Solvent-Free BOC Protection

- Summary of the Application : “4-(Boc-amino)-3,3-difluoropiperidine” is used in a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

- Methods of Application : The process is conducted in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, and IR spectroscopy .

- Results or Outcomes : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

8. Orthogonal Protection Strategy

- Summary of the Application : “4-(Boc-amino)-3,3-difluoropiperidine” is used in an orthogonal protection strategy using a base-labile protection group such as Fmoc .

- Methods of Application : The process involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

- Results or Outcomes : The Boc group is stable towards most nucleophiles and bases .

9. Practical One-Pot Amidation

- Summary of the Application : “4-(Boc-amino)-3,3-difluoropiperidine” is used in practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions .

- Methods of Application : The process is conducted under mild conditions .

- Results or Outcomes : The results of this application are not specified in the source .

Direcciones Futuras

The Boc group continues to play an important role in the field of peptide synthesis and is ranked as "one of the most commonly used protective groups for amines" . Future research may focus on developing more efficient and eco-friendly methods for Boc protection and deprotection, as well as exploring new applications of Boc-protected amines in the synthesis of pharmaceutical and biologically active compounds .

Propiedades

IUPAC Name |

tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKXGGNFFUMWRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Boc-amino)-3,3-difluoropiperidine | |

CAS RN |

1263180-22-8 |

Source

|

| Record name | tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)

![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B595263.png)

![5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595265.png)